molecular formula C7H6BrNO3 B079672 4-Bromo-3,5-dihydroxybenzamide CAS No. 13429-12-4

4-Bromo-3,5-dihydroxybenzamide

Cat. No.: B079672
CAS No.: 13429-12-4
M. Wt: 232.03 g/mol
InChI Key: GCNIEGHLVCGBRA-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxybenzamide is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is characterized by the presence of bromine and hydroxyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzamide typically involves the bromination of 3,5-dihydroxybenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3,5-dihydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dihydroxybenzamide involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3,5-Dihydroxybenzamide
  • 4-Bromo-2,6-dihydroxybenzamide
  • 4-Chloro-3,5-dihydroxybenzamide

Comparison: 4-Bromo-3,5-dihydroxybenzamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-3,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2,10-11H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNIEGHLVCGBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065450
Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-12-4
Record name 4-Bromo-3,5-dihydroxybenzamide
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Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Record name 4-Bromo-3,5-resorcylamide
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Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Record name 4-bromo-3,5-dihydroxybenzamide
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